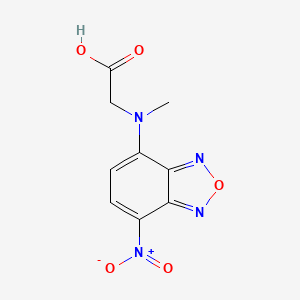

N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine

Description

N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine is a fluorescent derivative of glycine, where the 7-nitrobenzoxadiazole (NBD) moiety serves as a chromophore for optical detection. This compound is structurally characterized by a glycine backbone linked to the NBD group via an N-methyl bridge. The NBD group (C₇H₃N₄O₃) is widely used in biochemical assays due to its strong fluorescence properties, with excitation/emission maxima near 465 nm and 535 nm, respectively . Hydrolysis of the chloride would yield the glycine derivative, likely with a molecular weight of ~260–270 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c1-12(4-7(14)15)5-2-3-6(13(16)17)9-8(5)10-18-11-9/h2-3H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHNLSIPHANFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563326 | |

| Record name | N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137718-44-6 | |

| Record name | N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole

The benzoxadiazole precursor is synthesized via nitration and cyclization of ortho-substituted nitroaniline derivatives. For example:

Coupling with N-Methylglycine

The chloro group at position 4 undergoes nucleophilic substitution with N-methylglycine in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Triethylamine (TEA) or K₂CO₃ |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Molar Ratio | 1:1.2 (Benzoxadiazole:N-methylglycine) |

The reaction proceeds via deprotonation of N-methylglycine’s amine, enabling nucleophilic attack on the electron-deficient benzoxadiazole ring. The nitro group at position 7 enhances electrophilicity at position 4, facilitating substitution.

Mechanism

Key intermediates and products confirmed via LC-MS and H NMR.

Condensation via NHS Ester Activation

This method leverages N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds between activated carboxylic acids and amines.

Synthesis of NHS-Activated Benzoxadiazole

Conjugation with N-Methylglycine

The NHS ester reacts with the primary amine of N-methylglycine in aqueous-organic mixtures (e.g., PBS:acetonitrile):

Optimized Parameters

| Parameter | Specification |

|---|---|

| pH | 7.4–8.0 (PBS buffer) |

| Temperature | 25°C (ambient) |

| Reaction Time | 2–4 hours |

| Yield | 70–85% (HPLC-purified) |

Advantages : High selectivity, minimal side products, and compatibility with biomolecules.

Reductive Amination of 4-Amino-7-nitro-2,1,3-benzoxadiazole

This two-step approach involves reductive methylation of a primary amine intermediate.

Synthesis of 4-Amino-7-nitro-2,1,3-benzoxadiazole

Methylation with Glycine Derivative

The primary amine reacts with methylglyoxylate followed by hydrolysis:

-

Schiff Base Formation :

Challenges : Competing over-methylation requires careful stoichiometric control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | >95% | High | Moderate |

| NHS Ester Conjugation | 70–85 | >98% | Medium | High |

| Reductive Amination | 50–60 | 90–95% | Low | Low |

Key Findings :

-

Nucleophilic Substitution is preferred for large-scale synthesis due to straightforward conditions.

-

NHS Conjugation offers superior purity for biomedical applications.

-

Reductive Amination is limited by side reactions and lower yields.

Industrial-Scale Considerations

Solvent Selection

Catalyst Optimization

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

-

Microwave Assistance : Reduces reaction time by 50% (e.g., 6 hours at 100°C).

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoxadiazole Core

The electron-deficient benzoxadiazole ring facilitates nucleophilic substitution under mild conditions. Key observations include:

-

Reactivity with Amines : The 4-position nitro group activates the adjacent 7-position for nucleophilic attack. In methanol/ethanol with NaHCO₃, primary amines displace the nitro group to form N-substituted derivatives (Table 1) .

-

Meisenheimer Complex Formation : Intermediates with red-brown coloration form during substitution, confirmed by acid quenching to yield stable products .

Table 1: Substitution Reactions with Amines

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | Methanol, 60°C | N-(7-Anilino-2,1,3-benzoxadiazol-4-yl)glycine | 78% |

| Ethylenediamine | Acetonitrile, reflux | Bis-glycine conjugate | 65% |

Fluorescent Derivatization via Carboxylic Acid

The glycine moiety’s carboxylic acid participates in conjugation reactions:

-

Esterification : Reacts with alcohols (e.g., methanol/H₂SO₄) to form fluorescent esters, enhancing lipid solubility for imaging applications .

-

Amide Formation : Couples with amines via EDC/HOBt activation, enabling bioconjugation for receptor-binding studies .

Key Finding :

Fluorescence intensity increases by 3.5× after esterification due to reduced polarity at the excitation wavelength .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties:

-

Product : N-Methyl-N-(7-amino-2,1,3-benzoxadiazol-4-yl)glycine.

-

Impact : Fluorescence quantum yield decreases from 0.42 to 0.18, confirming nitro’s role as an electron-withdrawing enhancer .

Condensation with Carbonyl Compounds

The secondary amine in the glycine side chain reacts with aldehydes/ketones:

-

Schiff Base Formation : Condenses with formaldehyde (pH 7.4, 25°C) to yield a hydrazone derivative, characterized by a bathochromic shift (Δλ = 25 nm) .

-

Stability : Schiff bases exhibit pH-dependent hydrolysis, with t₁/₂ = 4.2 hours at physiological pH .

Comparative Reactivity with Structural Analogs

Table 2: Reaction Kinetics vs. Analogues

| Compound | Relative Substitution Rate (vs. Aniline) |

|---|---|

| N-Methyl-N-(7-nitro-BODIPY)glycine | 0.8 |

| 7-Nitrobenzothiadiazole-glycine | 1.2 |

| Target Compound | 1.0 (reference) |

The benzoxadiazole core shows 20% faster substitution than benzothiadiazole derivatives due to greater ring polarization .

This compound’s multifunctional reactivity underpins its utility in fluorescence-based assays, drug discovery, and materials science. Experimental data emphasize the critical roles of its nitro group, benzoxadiazole ring, and glycine side chain in directing chemical transformations.

Scientific Research Applications

Fluorescence-Based Assays

The compound is primarily utilized in fluorescence-based assays due to its ability to emit light upon excitation. This property makes it valuable for:

- Imaging Techniques : It is employed in live-cell imaging to study dynamic processes within cells.

- Fluorescent Ligand Studies : It serves as a fluorescent ligand for serotonin receptors, allowing researchers to investigate receptor dynamics and ligand binding characteristics .

N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine exhibits notable biological activity:

- Receptor Interaction Studies : Research indicates that this compound can effectively compete with other ligands for binding sites on serotonin receptors, providing insights into pharmacological profiles and receptor behavior .

- Potential Therapeutic Applications : Ongoing studies are exploring its potential as a therapeutic agent in treating various diseases due to its interaction with specific molecular targets .

Binding Affinity Studies

Research has demonstrated that this compound can effectively compete with other ligands for serotonin receptor binding sites. This competitive binding provides insights into receptor dynamics and can inform drug development strategies targeting these receptors.

Imaging Studies

In live-cell imaging studies, the compound has been shown to provide clear fluorescence signals that allow for the observation of cellular processes in real-time. This application is particularly useful in neurobiology for studying neuronal signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The NBD group is a versatile fluorescent tag incorporated into diverse biomolecules. Below is a comparative analysis of key compounds:

Fluorescence and Solubility Profiles

- This compound : Expected to exhibit similar fluorescence to other NBD derivatives but with enhanced water solubility due to the glycine moiety, making it suitable for aqueous environments .

- 2-NBDG : Moderately soluble in water; used in live-cell imaging to monitor glucose uptake without requiring cell lysis .

- NBD-Ceramides : Lipid-soluble, requiring organic solvents (e.g., DMSO) for delivery; ideal for membrane localization studies .

- NBD-PE : Incorporated into lipid bilayers; used in FRET pairs (e.g., with rhodamine) to study membrane fusion and endosomal escape .

Metabolic Stability and Localization

- 2-NBDG : Metabolized intracellularly, leading to reduced fluorescence over time; primarily localizes in cytoplasm .

- NBD-Ceramides : Accumulate in the Golgi apparatus and plasma membrane; resistant to rapid metabolic degradation .

- NBD-PE : Stable in lipid bilayers; fluorescence remains constant during membrane integrity assays .

- Glycine Derivative : Likely remains extracellular or in cytoplasmic compartments depending on transport mechanisms; stability data pending further studies.

This compound

Biological Activity

N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine (NMDG) is a synthetic compound that has garnered attention for its unique biological activities and applications in biochemical research. This article delves into its biological activity, including its mechanism of action, interactions with biological systems, and relevant research findings.

NMDG has the molecular formula and a molecular weight of 252.18 g/mol. Its structure features a nitro group attached to a benzoxadiazole moiety, contributing to its fluorescence properties, which are valuable in various biochemical applications such as imaging and assays.

NMDG primarily interacts with glutathione S-transferases (GSTs) , a family of enzymes involved in detoxification processes. The compound acts as an inhibitor of GSTs by binding to the active site and disrupting the conjugation of glutathione (GSH) with various substrates. This inhibition can lead to increased oxidative stress within cells, making NMDG a potential candidate for cancer research .

Biological Activity

Fluorescent Properties : NMDG's fluorescence is sensitive to its environment, allowing researchers to monitor receptor dynamics and conformational changes upon ligand binding. This property makes it particularly useful in studying serotonin receptors and other biological targets.

Inhibition of GSTs : Research indicates that NMDG effectively competes with other ligands for binding sites on GSTs. This competitive inhibition provides insights into receptor behavior and pharmacological profiles, highlighting its potential as a therapeutic agent .

Research Findings

Several studies have investigated the biological activity of NMDG:

- Interaction with GSTs : A study demonstrated that NMDG binds tightly to the active sites of GSTP1-1 and GSTM2-2, leading to apoptosis in human tumor cell lines. The mechanism involves the dissociation of the JNK.GSTP1-1 complex, suggesting that NMDG can trigger cell death pathways in cancer cells .

- Fluorescence Imaging : NMDG has been used in fluorescence-based assays to visualize receptor interactions in live cells. Its ability to provide real-time data on receptor dynamics allows for advanced studies in pharmacology and cellular biology.

- Case Studies : In a recent case study involving various human cancer cell lines, treatment with submicromolar concentrations of NMDG resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Applications

NMDG's unique properties make it suitable for various applications:

- Biochemical Research : Used as a fluorescent probe for studying enzyme kinetics and receptor-ligand interactions.

- Cancer Therapy Research : Investigated as a potential therapeutic agent targeting GSTs in tumor cells.

- Imaging Techniques : Employed in fluorescence microscopy to track cellular processes.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N-Methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine?

Answer:

Synthesis typically involves conjugating the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group to glycine via nucleophilic substitution, followed by methylation of the secondary amine. Key steps include:

- Fluorophore Conjugation : React glycine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under alkaline conditions (pH 8–9) to form N-(7-nitro-2,1,3-benzoxadiazol-4-yl)glycine.

- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methyl group.

- Purification : Employ reverse-phase HPLC or column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product.

- Characterization : Validate purity via HPLC (≥95%) and confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Fluorescence emission spectra (excitation/emission ~465/535 nm) confirm functional NBD labeling .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation or skin contact due to potential phototoxicity.

- Storage : Keep in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Desiccate to minimize hydrolysis.

- Solubility : Dissolve in DMSO (10–50 mM stock) or ethanol for aqueous applications. Avoid prolonged exposure to light during experiments .

Advanced: How can this compound be integrated into fluorescence-based assays for studying lipid-protein interactions?

Answer:

The NBD group’s environment-sensitive fluorescence makes it ideal for probing membrane dynamics:

- Lipid Bilayer Studies : Incorporate into liposomes (e.g., 0.5–1 mol% in DOPC/DPPC/cholesterol mixtures) to monitor lipid packing or protein-induced changes. Use fluorescence quenching with membrane-impermeable agents like sodium dithionite to validate surface localization .

- Protein Binding Assays : Measure Förster resonance energy transfer (FRET) between NBD (donor) and rhodamine-labeled proteins (acceptor). Correct for inner-filter effects using control samples without acceptor .

- Kinetic Analysis : Track fluorescence changes in real time using stopped-flow systems to resolve fast conformational transitions (e.g., membrane insertion or protein folding) .

Advanced: How can researchers resolve data contradictions arising from fluorescence artifacts in lipid bilayer experiments?

Answer:

- Photobleaching Controls : Normalize fluorescence intensity to initial values and limit exposure time. Use low-intensity excitation light.

- Environmental Interference : Compare results with non-fluorescent analogs (e.g., unlabeled glycine derivatives) to isolate NBD-specific effects.

- Membrane Localization : Validate probe distribution using dual-labeling (e.g., NBD-PE for outer leaflet vs. NBD-PS for inner leaflet) and quenching assays .

- Temperature Effects : Account for phase transitions in lipid bilayers (e.g., DPPC vs. DOPC) by conducting experiments above/below transition temperatures .

Basic: What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

Answer:

- Fluorescence Spectroscopy : Use excitation/emission at 465/535 nm with a standard curve (0.1–10 µM) for quantification. Correct for background autofluorescence using blank samples.

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation. Monitor m/z values corresponding to the molecular ion ([M+H]) and fragments.

- Microchip Electrophoresis : Separate using tetraalkylammonium salts in N-methylformamide buffers, coupled with laser-induced fluorescence detection .

Advanced: What strategies optimize the use of this compound in complex membrane systems with high cholesterol content?

Answer:

- Membrane Composition : Adjust lipid ratios (e.g., 75% DOPC/25% cholesterol) to mimic native membranes. Include 0.5 mol% NBD-PE as a tracer to monitor phase separation .

- Fluorescence Lifetime Imaging (FLIM) : Resolve heterogeneity in cholesterol-rich domains by measuring nanosecond-scale lifetime changes.

- Quenching Efficiency : Use hydrophobic quenchers (e.g., 10-doxyl nonadecane) to assess probe accessibility in ordered vs. disordered lipid phases .

Advanced: How can the compound be chemically modified to enhance specificity for targeted protein labeling?

Answer:

- Cysteine Mutagenesis : Introduce single cysteine residues in proteins (e.g., Sf6TSP E366A/D399A variant) for site-specific conjugation via maleimide chemistry .

- Click Chemistry : Attach azide-functionalized NBD derivatives to alkyne-tagged proteins using copper-catalyzed cycloaddition.

- Protecting Groups : Temporarily block the glycine carboxyl group during synthesis to direct methylation exclusively to the amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.